
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide, also known as BB-94, is a synthetic compound that has been studied for its potential applications in scientific research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Mechanism of Action
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide works by binding to the active site of MMPs, preventing them from breaking down extracellular matrix proteins. This leads to a reduction in tissue remodeling and angiogenesis, and can also have anti-inflammatory effects. This compound has been shown to be a potent inhibitor of a number of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to reduce the activity of MMPs in vitro and in vivo, leading to a reduction in tissue remodeling and angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of MMPs involved in the inflammation process. In addition, this compound has been shown to have a protective effect on the cardiovascular system, by reducing the activity of MMPs involved in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of MMPs, making it a useful tool for investigating the role of MMPs in a range of physiological processes. However, this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of MMPs. In addition, this compound can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of MMPs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the role of MMPs in cancer progression, and the development of MMP inhibitors as potential cancer therapeutics. Finally, there is interest in the development of new methods for delivering MMP inhibitors to specific tissues, in order to achieve sustained inhibition of MMP activity.
Synthesis Methods
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzothiazole with tert-butyl 4-bromobenzenesulfonate, followed by a series of purification steps. The final product is a white crystalline powder with a melting point of 156-159°C.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of MMPs, which are involved in a number of physiological processes, including tissue remodeling, angiogenesis, and inflammation. This compound has been used in a variety of studies to investigate the role of MMPs in these processes, and to identify potential therapeutic targets for a range of diseases, including cancer, cardiovascular disease, and arthritis.
properties
Molecular Formula |
C17H18N2O2S2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(2,3)12-8-10-13(11-9-12)23(20,21)19-16-18-14-6-4-5-7-15(14)22-16/h4-11H,1-3H3,(H,18,19) |
InChI Key |
BXJMANFSCOASFD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
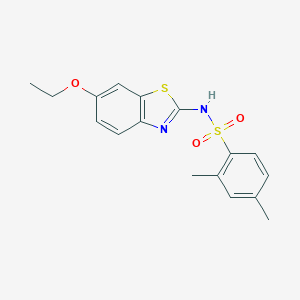
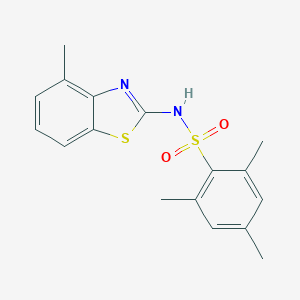

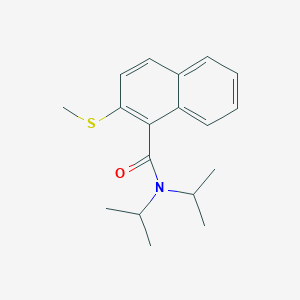


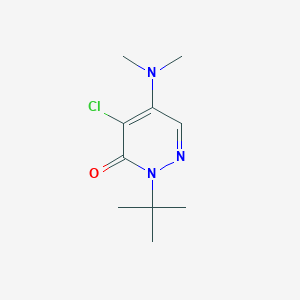
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
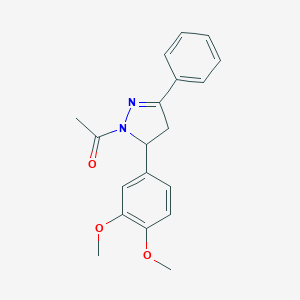
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)


![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)